Cas no 78180-08-2 (2-Chloro-N-(2-methyl-6-nitrophenyl)acetamide)

2-Chloro-N-(2-methyl-6-nitrophenyl)acetamide is a specialized organic compound featuring a chloroacetamide moiety linked to a nitrophenyl group. Its molecular structure, incorporating both electron-withdrawing (nitro) and electron-donating (methyl) substituents, makes it a valuable intermediate in synthetic organic chemistry, particularly in the preparation of agrochemicals and pharmaceuticals. The chloroacetamide group enhances reactivity in nucleophilic substitution reactions, while the nitrophenyl component contributes to its utility in further functionalization. This compound is characterized by its high purity and stability under standard storage conditions, ensuring consistent performance in laboratory and industrial applications. Its well-defined properties facilitate precise control in multi-step synthesis processes.
2-Chloro-N-(2-methyl-6-nitrophenyl)acetamide structure
78180-08-2 structure
Product Name:2-Chloro-N-(2-methyl-6-nitrophenyl)acetamide
CAS No:78180-08-2
MF:C9H9ClN2O3
MW:228.63236117363
CID:581562
PubChem ID:4830921
Update Time:2025-06-07

2-Chloro-N-(2-methyl-6-nitrophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-(2-methyl-6-nitro-phenyl)acetamide
    • 2-CHLORO-N-(2-METHYL-6-NITROPHENYL)ACETAMIDE
    • AC1NIGYH
    • AC1Q2FSZ
    • AG-H-13624
    • CTK2I1105
    • MolPort-002-470-407
    • Z57032572
    • AKOS001079030
    • 78180-08-2
    • CS-0237079
    • EN300-17766
    • SCHEMBL11227724
    • DTXSID80406602
    • 2-Chloro-N-(2-methyl-6-nitrophenyl)acetamide
    • MDL: MFCD06357898
    • Inchi: 1S/C9H9ClN2O3/c1-6-3-2-4-7(12(14)15)9(6)11-8(13)5-10/h2-4H,5H2,1H3,(H,11,13)
    • InChI Key: HHQVWQLHIHVNGR-UHFFFAOYSA-N
    • SMILES: ClCC(NC1C(=CC=CC=1C)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 228.0301698g/mol
  • Monoisotopic Mass: 228.0301698g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 74.9Ų

2-Chloro-N-(2-methyl-6-nitrophenyl)acetamide Security Information

2-Chloro-N-(2-methyl-6-nitrophenyl)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C378733-5mg
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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